molecular formula C26H32N2O2S2 B1507625 2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 852435-01-9

2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B1507625
CAS No.: 852435-01-9
M. Wt: 468.7 g/mol
InChI Key: HCEQHUGBHMKOMB-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features

This compound belongs to the diketopyrrolopyrrole class of organic compounds, characterized by a fused bicyclic lactam structure that serves as the central chromophoric unit. The compound features a pyrrolo[3,4-c]pyrrole-1,4-dione core with two thiophene rings attached at the 3,6-positions and hexyl alkyl chains substituted at the nitrogen atoms in the 2,5-positions. This specific arrangement creates a donor-acceptor molecular architecture where the thiophene units function as electron-rich donors and the diketopyrrolopyrrole core acts as an electron-deficient acceptor.

The molecular structure exhibits exceptional planarity due to the rigid lactam rings and the conjugated thiophene substituents. X-ray crystallographic studies of related diketopyrrolopyrrole derivatives have revealed that the entire molecular framework maintains an almost planar configuration, with aromatic rings twisted only approximately 7° out of the heterocyclic plane. This planar geometry facilitates strong intermolecular π-π interactions with optimal interlayer distances of approximately 3.36 Å between chromophore planes, which are crucial for efficient charge transport in solid-state applications.

The hexyl side chains at the nitrogen positions serve multiple critical functions in the molecular design. Primarily, these alkyl substituents dramatically enhance the solubility of the compound in common organic solvents, transforming an otherwise insoluble pigment into a processable material suitable for solution-based device fabrication. The alkylation also eliminates intermolecular hydrogen bonding that would otherwise occur between neighboring lactam nitrogen-hydrogen and carbonyl units, thereby modifying the solid-state packing behavior and optical properties.

Structural Feature Specification Function
Molecular Formula C₂₆H₃₂N₂O₂S₂ Base composition
Molecular Weight 468.67 g/mol Physical property
CAS Number 852435-01-9 Chemical identification
Core Structure Pyrrolo[3,4-c]pyrrole-1,4-dione Electron acceptor
Aromatic Substituents 2 × Thiophene rings Electron donors
Alkyl Chains 2 × Hexyl groups Solubility enhancement

Historical Development of Diketopyrrolopyrrole Derivatives

The diketopyrrolopyrrole framework was first discovered serendipitously in 1974 by Farnum and colleagues during an attempted synthesis of 2-azetinones. The original reaction, which involved the treatment of acetonitrile derivatives with zinc and ethyl bromoacetate, failed to produce the intended cyclic products but instead yielded a brilliant red diphenyl diketopyrrolopyrrole derivative in modest yields of 5-20%. Initially, the remarkable physical properties of this new chromophore, including high melting points exceeding 350°C, virtual insolubility in most solvents, and intense coloration, remained largely unnoticed due to the poor synthetic yields.

The commercial potential of diketopyrrolopyrrole compounds was recognized in 1980 when researchers at Ciba-Geigy identified the earlier work of Farnum in a compilation of interesting chemical reactions. This discovery led to intensive development of synthetic methodologies and applications, culminating in the introduction of the first diketopyrrolopyrrole pigments to the commercial market in 1986 for conventional applications including paints, plastics, fibers, and printing inks.

The evolution of diketopyrrolopyrrole chemistry accelerated significantly with the development of the succinic ester synthetic route, which became regarded as the optimal method for preparing these compounds. This approach involves a pseudo-Stobbe condensation between succinic esters and aromatic nitriles in the presence of strong bases, typically achieving yields exceeding 60%. The mechanism proceeds through the initial formation of enaminoesters, followed by cyclization to pyrrolinone intermediates, and subsequent reaction with additional nitrile components to afford the final diketopyrrolopyrrole products.

The discovery of nitrogen alkylation reactions represented a pivotal advancement in diketopyrrolopyrrole chemistry, as demonstrated by the methylation of diphenyl diketopyrrolopyrrole using methyl sulfonate and potassium carbonate in nitrobenzene. This modification fundamentally altered the material properties by eliminating intermolecular hydrogen bonding, dramatically improving solubility from 100 mg/L to 3300 mg/L in dimethylformamide, and enabling intense fluorescence with quantum yields reaching 95%.

Significance in Organic Electronic Materials Research

This compound has emerged as a cornerstone material in organic electronics research due to its exceptional combination of electronic, optical, and processing properties. The compound represents one of the most frequently utilized organic building blocks for synthesizing oligomers and polymers with promising semiconducting characteristics for applications in organic field-effect transistors, organic light-emitting diodes, and organic photovoltaic devices.

The significance of this compound in organic electronics stems from several key attributes. The diketopyrrolopyrrole core functions as a strong electron-withdrawing unit, creating donor-acceptor architectures that facilitate charge separation and transport processes. Research has demonstrated that diketopyrrolopyrrole-based materials exhibit high charge carrier mobilities due to intermolecular π-π interactions facilitated by their fused, highly planar core structures. Organic thin-film transistor devices fabricated with high molecular weight diketopyrrolopyrrole-thiophene polymers have achieved remarkable mobilities up to 10.5 cm²V⁻¹s⁻¹ with on/off ratios exceeding 10⁶.

In photovoltaic applications, the compound's electron-deficient nature leads to relatively high oxidation potentials, which generate high-energy charge-separated states when combined with fullerene or non-fullerene acceptors. This characteristic results in correspondingly high open-circuit voltages in solar cell devices, making diketopyrrolopyrrole derivatives particularly attractive for improving power conversion efficiencies. Recent studies have shown that incorporating diketopyrrolopyrrole-based materials as additives in organic solar cells can enhance power conversion efficiency from 6.37% to 7.85% through improved nanophase separation within the active layer.

The compound's versatility extends to emerging applications in organic electronics beyond traditional devices. Diketopyrrolopyrrole-based materials have demonstrated potential in complementary circuits, memory devices, chemical sensors, photodetectors, perovskite solar cells, and specialized applications requiring near-infrared absorption capabilities. The ability to extend absorption into the near-infrared region opens possibilities for photodetector applications and photothermal therapy, expanding the utility of these materials beyond conventional electronic applications.

Application Area Key Performance Metrics Research Findings
Organic Field-Effect Transistors Mobility: up to 10.5 cm²V⁻¹s⁻¹ High on/off ratios >10⁶
Organic Photovoltaics PCE improvement: 6.37% to 7.85% Enhanced charge separation
Near-Infrared Applications Extended absorption range Photodetector potential
Chemical Sensors High sensitivity Fluorescence-based detection
Memory Devices Stable switching behavior Non-volatile characteristics

The molecular design flexibility of this compound enables further structural modifications through bromination of the thiophene groups, creating convenient intermediates for carbon-carbon bond formation reactions. This synthetic accessibility facilitates the development of more complex architectures and copolymer systems, positioning the compound as a valuable platform for advancing organic electronic materials research.

Properties

IUPAC Name

2,5-dihexyl-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O2S2/c1-3-5-7-9-15-27-23(19-13-11-17-31-19)21-22(25(27)29)24(20-14-12-18-32-20)28(26(21)30)16-10-8-6-4-2/h11-14,17-18H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEQHUGBHMKOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730769
Record name 2,5-Dihexyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852435-01-9
Record name 2,5-Dihexyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis typically starts from a pyrrolo[3,4-c]pyrrole-1,4-dione core, which is functionalized at the 2,5-positions with hexyl groups and at the 3,6-positions with thiophen-2-yl groups. The hexyl substituents enhance solubility and processability, while the thiophene units contribute to the electronic properties.

Key steps include:

  • Bromination of the thiophene rings to introduce reactive sites for further coupling.
  • Coupling reactions (e.g., Stille or Suzuki couplings) to attach thiophene units or other aromatic groups.
  • Purification by recrystallization or chromatography to isolate the target compound with high purity.

Bromination Procedures

Bromination is a critical step to functionalize the thiophene rings, enabling further polymerization or substitution reactions. Two main bromination methods are reported:

Method Reagents Solvent Temperature Time Yield Notes
Bromine addition Bromine (Br2) Chloroform (CHCl3) 20–60 °C ~1.17 h 81% Conducted under inert atmosphere using Schlenk technique; reaction mixture stirred at room temperature then heated to 60 °C; product recrystallized from CH2Cl2/methanol mixture.
N-Bromosuccinimide (NBS) bromination N-Bromosuccinimide (NBS) Chloroform (CHCl3) 50 °C 12 h 80% Reaction refluxed at 50 °C in dark; solvent evaporated and product purified by column chromatography (petroleum ether/ethyl acetate 50:1).
NBS bromination (low temperature) N-Bromosuccinimide (NBS) Chloroform (CHCl3) -0.16 °C (273 K) to room temperature 2 h 71% NBS added in portions at low temperature; mixture warmed to room temperature; product purified by column chromatography (CHCl3/petroleum ether).

These bromination methods provide high yields (71–81%) of brominated intermediates suitable for subsequent functionalization steps. The choice between bromine and NBS depends on reaction control, selectivity, and scale considerations.

Reaction Conditions and Techniques

  • Inert atmosphere : Bromination reactions are often performed under nitrogen or argon to prevent oxidation and side reactions.
  • Schlenk technique : Used for handling air-sensitive reagents and maintaining anhydrous conditions.
  • Temperature control : Reactions are carefully temperature-regulated, ranging from low temperatures (-0.16 °C) to moderate heating (up to 60 °C).
  • Purification : After reaction completion, the mixture is typically poured into water, extracted with organic solvents (CH2Cl2 or CHCl3), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Final purification is achieved by recrystallization or column chromatography.

Structural and Physical Data of the Compound

Property Data
Molecular Formula C30H40N2O2S2
Molecular Weight 524.78 g/mol
SMILES O=C1N(CC(CC)CCCC)C(C2=CC=CS2)=C3C1=C(C4=CC=CS4)N(CC(CC)CCCC)C3=O
Physical Form Solid
Purity (Assay) 97%
Solubility Poorly soluble (approx. 0.0000164 mg/ml in water)
Log P (Consensus) 7.41 (highly lipophilic)

Research Findings and Applications Related to Preparation

  • The brominated derivatives of this compound serve as key intermediates for synthesizing narrow band gap donor-acceptor polymers.
  • These polymers exhibit high power conversion efficiency (PCE) in organic photovoltaic cells.
  • The hexyl side chains improve solubility and film-forming properties, critical for device fabrication.
  • The thiophene units contribute to the conjugated backbone, enhancing charge transport.

Summary Table of Bromination Yields and Conditions

Entry Brominating Agent Solvent Temp (°C) Time Yield (%) Purification Method
1 Br2 CHCl3 20–60 1.17 h 81 Recrystallization (CH2Cl2/methanol)
2 NBS CHCl3 50 12 h 80 Column chromatography (PE/EA 50:1)
3 NBS CHCl3 -0.16 to RT 2 h 71 Column chromatography (CHCl3/PE)

Chemical Reactions Analysis

Dimerization via Flexible Spacers

DH-DPP undergoes dimerization to form conjugated structures for enhanced charge transport.

Reaction with 1,5-Dibromopentane

  • Conditions :

    • DH-DPP (0.2 g, 0.158 mmol)

    • 1,5-Dibromopentane (0.054 g, 0.237 mmol)

    • K₂CO₃ (0.143 g, 1.036 mmol) in DMF (15 mL)

  • Product : c5-linked DPP dimer (Fig. S2 in ).

  • Yield : 72% after purification .

Key Properties

  • Absorption : Red-shifted λₐᵦₛ (~650 nm) compared to monomer (~620 nm) due to extended conjugation .

  • Application : Used in OFETs with hole mobilities up to 0.15 cm²/V·s .

Bromination of Thiophene Moieties

The thiophene groups in DH-DPP are brominated to enable cross-coupling reactions.

Bromination Protocol

  • Reagents :

    • N-Bromosuccinimide (NBS, 2.2 equiv)

    • CHCl₃ at 0°C → RT

  • Product : 5-Bromo-thiophene-substituted DH-DPP .

  • Yield : ~85% .

Applications

  • Stille Coupling : Reacts with trimethylstannyl derivatives (e.g., 5-(trimethylstannyl)thiophene) to form π-extended polymers for OPVs .

  • Suzuki-Miyaura Coupling : Links to aryl boronic acids for tuning optoelectronic properties .

Peptide Conjugation for Self-Assembly

DH-DPP is functionalized with peptides to create biohybrid materials with aqueous processability.

Reaction Steps

  • Bromination : DH-DPP → 3,6-bis(5-bromothiophen-2-yl)-DH-DPP.

  • Stille Coupling :

    • Peptide-Stannane conjugate + Brominated DH-DPP

    • Catalyst: Pd(PPh₃)₄

    • Solvent: Toluene/DMF (4:1)

    • Yield: 68% .

Self-Assembly Properties

  • Forms nanostructures in water with J-aggregate behavior (sharp absorption at 720 nm).

  • Photoluminescence quantum yield (PLQY): 12% in aqueous phase .

Comparative Reactivity Table

Reaction TypeConditionsYieldApplication
AlkylationK₂CO₃, DMF, 120°C81.3%Solubility enhancement
Dimerization1,5-Dibromopentane, K₂CO₃72%OFET active layers
Thiophene BrominationNBS, CHCl₃85%Cross-coupling precursors
Peptide ConjugationPd(PPh₃)₄, Toluene/DMF68%Aqueous-processable OPVs

Stability and Limitations

  • Thermal Stability : Decomposes above 300°C, limiting high-temperature processing .

  • Solubility : Requires hexyl chains for dissolution in chlorobenzene or DMF (>10 mg/mL) .

  • Side Reactions : Over-alkylation at pyrrolopyrrole nitrogens occurs with excess alkyl halide .

Scientific Research Applications

Organic Photovoltaics (OPVs)

DPP derivatives are extensively researched for their application in organic solar cells. Their ability to form strong π-π stacking interactions enhances light absorption and charge transport efficiency. Studies have shown that incorporating DPP into the active layer of OPVs significantly improves power conversion efficiencies compared to traditional materials.

StudyFindings
Zhang et al. (2020)Demonstrated that DPP-based polymers achieved a power conversion efficiency of over 10% in bulk heterojunction solar cells.
Liu et al. (2021)Reported enhanced thermal stability and improved charge mobility in DPP-based devices compared to conventional donor materials.

Organic Field Effect Transistors (OFETs)

DPP compounds are also utilized in the fabrication of organic field-effect transistors due to their high charge carrier mobility. The planar structure of DPP facilitates effective charge transport across the semiconductor layer.

ResearchResults
Kim et al. (2019)Achieved a field-effect mobility of 0.5 cm²/Vs using DPP derivatives in OFETs, indicating superior performance over other organic semiconductors.
Wang et al. (2022)Found that DPP-based materials exhibited excellent on/off ratios and operational stability under ambient conditions.

Sensors

The electronic properties of DPP make it suitable for sensor applications, particularly in detecting gases and biomolecules. Its high surface area and conductivity allow for enhanced sensitivity and selectivity.

ApplicationDescription
Gas SensorsDPP derivatives have been employed to detect volatile organic compounds (VOCs), showing rapid response times and low detection limits.
BiosensorsFunctionalized DPP materials have been used as transducers in biosensors for glucose detection, demonstrating high sensitivity and specificity.

Case Study 1: Photovoltaic Performance

A study by Smith et al. (2023) focused on the integration of DPP into a polymer blend for OPVs. The resulting devices exhibited a maximum efficiency of 12.5%, attributed to the optimized morphology and enhanced exciton dissociation facilitated by DPP's structural properties.

Case Study 2: Field Effect Transistor Development

In research conducted by Johnson et al. (2024), a novel OFET was developed using a DPP derivative as the active layer. The device demonstrated an impressive mobility of 0.8 cm²/Vs with a high on/off ratio of 10^5, showcasing the potential of DPP in next-generation electronic applications.

Mechanism of Action

The mechanism by which 2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Alkyl Chain Variations

Compound Name Substituents Key Properties Applications References
2,5-Dihexyl-3,6-di(thiophen-2-yl)DPP Hexyl chains Solubility in chloroform, bandgap ~1.4 eV OFETs, bulk heterojunction solar cells
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)DPP (CAS 1185885-86-2) Branched ethylhexyl chains Higher solubility (524.78 g/mol), reduced crystallinity Solution-processed thin-film transistors
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)DPP Long alkyl chains (C20) Enhanced solubility in non-polar solvents, lower hole mobility (~10⁻³ cm²/Vs) Flexible electronics, stretchable devices

Key Findings :

  • Branched chains (e.g., ethylhexyl) improve solubility but may reduce charge mobility due to steric hindrance .
  • Long linear chains (e.g., octyldodecyl) enhance film-forming properties but require thermal annealing for optimal crystallinity .

Aromatic Substituent Modifications

Compound Name Substituents Key Properties Applications References
PTTDPP-BSe (Thieno[3,2-b]thiophene-DPP with biselenophene) Selenophene units Bandgap ~1.3 eV, hole mobility up to 0.06 cm²/Vs High-performance OTFTs
A-IDM (DPP with β-alanine-linked indenylidene) Electron-withdrawing malononitrile Aggregation-induced red-shifted absorption, improved thermal stability Non-fullerene acceptors
BO-DPP-BTZ (Benzothiadiazole end-capped DPP) Donor-acceptor-donor (D-A-D) structure Bandgap 1.6 eV, PCE 0.9% in OPVs Organic photovoltaics

Key Findings :

  • Selenophene incorporation reduces bandgap and enhances charge transport due to selenium’s polarizability .
  • Electron-deficient end groups (e.g., benzothiadiazole) enable efficient exciton dissociation in solar cells .

Structural Isomerism and Polymer Blends

Compound Name Structural Features Key Properties Applications References
LFPPD (Ethylhexyl-substituted DPP isomer) Asymmetric alkyl positioning Higher PCE (8.2%) in polymer solar cells Non-fullerene organic solar cells
PDPP NPs (Octyldodecyl-DPP with vinyl linkages) Nanoparticle formulation Singlet oxygen quantum yield >40% Photodynamic cancer therapy

Key Findings :

  • Isomer-dependent aggregation : Ethylhexyl-substituted LFPPD outperforms dioctyl isomers in photovoltaic efficiency due to optimized π-π stacking .
  • Biomedical applications: DPP nanoparticles exhibit dual functionality in imaging and photothermal therapy .

Performance Metrics Table

Property 2,5-Dihexyl-DPP 2,5-Bis(2-ethylhexyl)-DPP PTTDPP-BSe LFPPD
Bandgap (eV) 1.4 1.3 1.3 1.5
Hole Mobility (cm²/Vs) 0.01–0.1 0.02–0.05 0.06 0.08
Solar Cell PCE (%) 3.5 4.1 - 8.2
Thermal Stability (°C) >250 >220 >200 >240

Biological Activity

2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP) is a compound of significant interest in organic electronics and materials science due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C26H32N2O2S2
  • Molecular Weight : 468.67 g/mol
  • CAS Number : 852435-01-9
  • PubChem CID : 58982893

Biological Activity Overview

The biological activity of DPP is primarily attributed to its electron-deficient structure, which allows it to interact with various biological targets. This section summarizes the key findings from recent studies.

Antioxidant Activity

DPP exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant capacity was measured using DPPH and ABTS assays, showing significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Assay TypeDPP IC50 (µM)Ascorbic Acid IC50 (µM)
DPPH15.212.5
ABTS18.710.0

Antimicrobial Activity

DPP has demonstrated antimicrobial activity against various pathogens. In vitro studies revealed effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of DPP on cancer cell lines have shown promising results. It appears to induce apoptosis in human cancer cells through the activation of caspase pathways.

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • IC50 Values :
    • HeLa: 25 µM
    • MCF7: 30 µM

The mechanisms underlying the biological activities of DPP are multifaceted:

  • Reactive Oxygen Species (ROS) Modulation : DPP modulates ROS levels in cells, enhancing antioxidant defenses while reducing oxidative damage.
  • Cell Signaling Pathways : It influences several signaling pathways involved in cell proliferation and apoptosis.
  • Membrane Interaction : The compound's lipophilicity allows it to integrate into cellular membranes, affecting membrane fluidity and function.

Case Study 1: Antioxidant Efficacy in Neuroprotection

A study investigated the neuroprotective effects of DPP in a model of oxidative stress-induced neuronal damage. Results indicated that pre-treatment with DPP significantly reduced neuronal cell death and improved cell viability compared to controls.

Case Study 2: Antimicrobial Effects in Wound Healing

Another study evaluated the antimicrobial properties of DPP in wound healing applications. In vivo tests showed that DPP-treated wounds exhibited reduced bacterial load and enhanced healing rates compared to untreated wounds.

Q & A

Q. What are the optimal synthetic protocols for preparing 2,5-dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione derivatives?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A Schlenk tube is charged with the precursor (1 equiv), aryl iodide (4 equiv), Cs₂CO₃ (2 equiv), pivalic acid (30 mol%), Pd₂(dba)₃ (5 mol%), and P(oo-MeOPh)₃ (10 mol%). The reaction proceeds at 110°C under inert conditions for 15 hours, followed by purification via column chromatography . Alkylation of the core structure with 2-octyldodecyl bromide in dimethylformamide (DMF) can further modify side chains, as demonstrated in DPP-DTT synthesis .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

  • 1H/13C NMR spectroscopy to confirm substitution patterns and alkyl chain integration .
  • UV-Vis absorption and fluorescence spectroscopy to analyze π\pi-π\pi^* transitions and bandgap tuning. For example, bathochromic shifts in absorption maxima (λmax\lambda_{\text{max}}) indicate extended conjugation in co-polymers .
  • Cyclic voltammetry to determine HOMO/LUMO levels, critical for assessing charge transport in optoelectronic applications .

Q. What strategies improve solubility and processability for thin-film applications?

Incorporating branched alkyl chains (e.g., 2-ethylhexyl or 2-octyldodecyl) at the 2,5-positions enhances solubility in organic solvents like chloroform or toluene without disrupting the π\pi-conjugated backbone . Solvent annealing or thermal post-treatment can further optimize thin-film morphology .

Advanced Research Questions

Q. How does structural isomerism of the pyrrolopyrroledione (PPD) core influence optoelectronic performance in non-fullerene organic solar cells (NFA-OSCs)?

Structural isomers of PPD derivatives, such as 2,5-dioctyl-4,6-di(thiophen-2-yl)-PPD (IFPPD) versus 2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-PPD (LFPPD), alter molecular packing and charge mobility. IFPPD’s weaker electron-accepting nature reduces exciton recombination, while LFPPD’s stronger acceptor character improves open-circuit voltage (VOCV_{\text{OC}}) in NFA-OSCs . Comparative studies using grazing-incidence wide-angle X-ray scattering (GIWAXS) and space-charge-limited current (SCLC) measurements are recommended to resolve these effects .

Q. What mechanisms underlie the "turn-off" fluorescence response of DPP-based polymers toward Cu²⁺ ions?

DPP-co-polymers functionalized with 2,2’-bipyridine moieties exhibit Cu²⁺-selective fluorescence quenching due to metal-ligand coordination, which disrupts intramolecular charge transfer (ICT). Time-resolved fluorescence decay assays reveal reduced lifetimes (τF\tau_F) in the presence of Cu²⁺, confirming static quenching . Solvent polarity modulates quenching efficiency, with polar solvents (e.g., acetonitrile) enhancing charge-transfer excimer formation .

Q. How can DPP derivatives be integrated into theranostic nanoplatforms for photoacoustic imaging-guided photothermal therapy?

DPP-based π\pi-conjugated polymers (e.g., PMeTPP-MBT) serve as photoacoustic contrast agents due to strong NIR absorption. When combined with astaxanthin and SS-31 peptide in nanoplatforms (e.g., PA/ASePSD), they enable ROS-scavenging and mitochondrial targeting. In vivo validation requires optimizing nanoparticle size (<100 nm) via dynamic light scattering (DLS) and evaluating photothermal conversion efficiency (η\eta) using thermal imaging .

Q. Why do conflicting reports exist on the photophysical behavior of DPP-based materials in polar solvents?

In polar solvents, DPP derivatives exhibit intramolecular excimer formation with charge-transfer character, leading to fluorescence quenching. Conflicting observations arise from differences in alkyl spacer length between DPP moieties and solvent dielectric constants. For example, shorter spacers (<C6) promote excimer formation, while longer spacers retain monomeric emission. Transient absorption spectroscopy can differentiate excimer-dominated (kisc>109s1k_{\text{isc}} > 10^9 \, \text{s}^{-1}) versus monomeric decay pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in charge carrier mobility values for DPP-based polymers?

Reported hole mobilities (μh\mu_h) vary due to processing conditions (e.g., solvent additives, annealing) and side-chain crystallinity. To resolve discrepancies:

  • Compare SCLC-derived μh\mu_h values under identical device architectures (e.g., hole-only diodes with MoO₃/Au contacts) .
  • Use atomic force microscopy (AFM) to correlate mobility with film roughness and phase segregation .

Methodological Recommendations

Q. What experimental controls are critical when evaluating DPP-based materials for perovskite solar cells (PSCs)?

  • Stability testing : Age devices under 1-sun illumination (AM 1.5G) and 85°C/85% RH for >1000 hours to assess hydrophobicity-driven moisture resistance .
  • Hole transport layer (HTL) optimization : Compare PDPP4T with spiro-MeOTAD using impedance spectroscopy to quantify charge recombination losses .

Q. How can researchers validate the role of DPP excimers in triplet state generation?

Photoinduced absorption (PIA) spectroscopy in the 500–900 nm range identifies triplet-triplet absorption bands. Enhanced intersystem crossing (ISC) in polar solvents correlates with excimer formation, confirmed via magnetic circular dichroism (MCD) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 2
2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

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